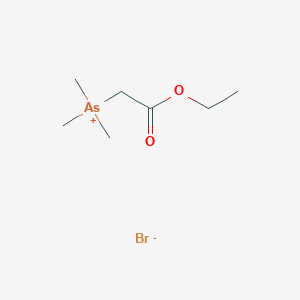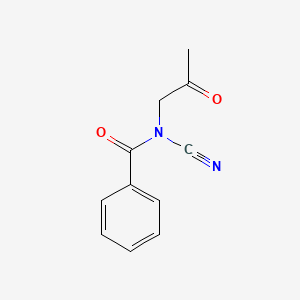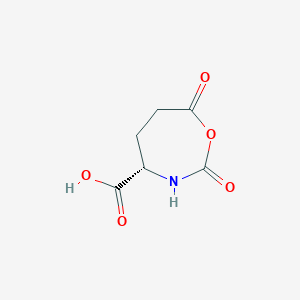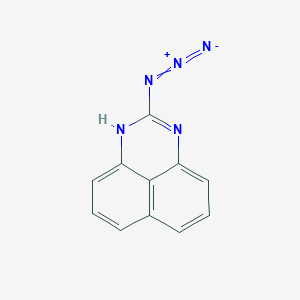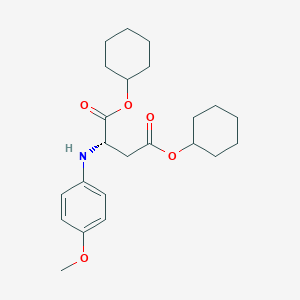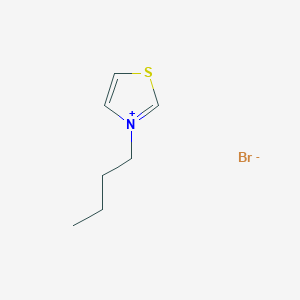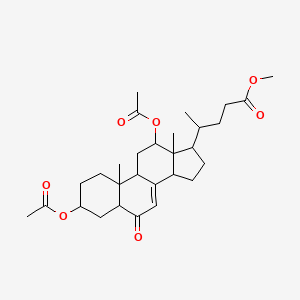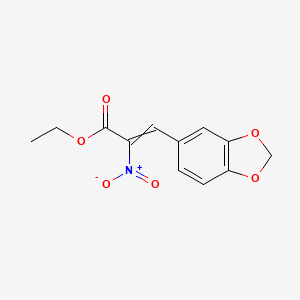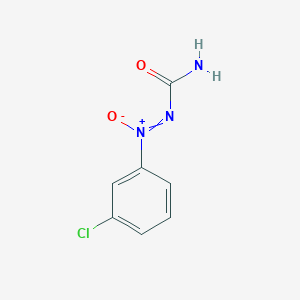![molecular formula C24H32N2O B14494654 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol CAS No. 63384-27-0](/img/structure/B14494654.png)
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexylpiperazine moiety attached to a phenylethylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, where cyclohexyl halides react with the piperazine ring.
Formation of the Phenylethylphenol Structure: The phenylethylphenol structure is synthesized through Friedel-Crafts alkylation reactions, where phenol reacts with phenylethyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(1-Piperazinyl)phenol: A simpler piperazine derivative with similar structural features.
Uniqueness
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is unique due to its specific combination of a cyclohexylpiperazine moiety and a phenylethylphenol structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
63384-27-0 |
|---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol |
InChI |
InChI=1S/C24H32N2O/c27-23-13-11-20(12-14-23)19-24(21-7-3-1-4-8-21)26-17-15-25(16-18-26)22-9-5-2-6-10-22/h1,3-4,7-8,11-14,22,24,27H,2,5-6,9-10,15-19H2 |
InChI Key |
KTTKNWVMAWKNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
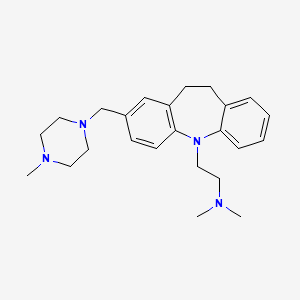
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

